molecular formula C8H9F3O2 B2813838 (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one CAS No. 2305185-25-3

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one

Cat. No.: B2813838
CAS No.: 2305185-25-3
M. Wt: 194.153
InChI Key: BNXFZNFZZZHCGD-WYDQCIBASA-N
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Description

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a hydroxyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[221]heptan-2-one typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and specialized catalysts to facilitate the introduction of the trifluoromethyl group. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclic ketone with a similar structure but without the trifluoromethyl group.

    Borneol: A bicyclic alcohol that shares the hydroxyl group but lacks the trifluoromethyl group.

    Menthol: A cyclic alcohol with a different ring structure but similar functional groups.

Uniqueness

(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile compared to its analogs.

Properties

IUPAC Name

(1R,4R,5R)-5-hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O2/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12/h4-5,13H,1-3H2/t4-,5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXFZNFZZZHCGD-WYDQCIBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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